molecular formula C15H27ClO B14640513 2-(2-Chloroprop-2-EN-1-YL)dodecanal CAS No. 54814-10-7

2-(2-Chloroprop-2-EN-1-YL)dodecanal

Cat. No.: B14640513
CAS No.: 54814-10-7
M. Wt: 258.83 g/mol
InChI Key: PXMBKFPATWLPBZ-UHFFFAOYSA-N
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Description

2-(2-Chloroprop-2-en-1-yl)dodecanal is a chlorinated aliphatic aldehyde featuring a 12-carbon chain (dodecanal) substituted with a 2-chloropropenyl group at the second position. This compound combines the reactivity of an aldehyde group with the electrophilic character of the chloropropenyl moiety, making it a versatile intermediate in organic synthesis and materials science.

Properties

CAS No.

54814-10-7

Molecular Formula

C15H27ClO

Molecular Weight

258.83 g/mol

IUPAC Name

2-(2-chloroprop-2-enyl)dodecanal

InChI

InChI=1S/C15H27ClO/c1-3-4-5-6-7-8-9-10-11-15(13-17)12-14(2)16/h13,15H,2-12H2,1H3

InChI Key

PXMBKFPATWLPBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CC(=C)Cl)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 2-(2-Chloroprop-2-en-1-yl)dodecanal can be achieved through several synthetic routes. One common method involves the reaction of dodecanal with 2-chloropropene in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dichloromethane and a Lewis acid catalyst like aluminum chloride. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product, making it suitable for commercial applications .

Chemical Reactions Analysis

2-(2-Chloroprop-2-en-1-yl)dodecanal undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives .

Scientific Research Applications

2-(2-Chloroprop-2-en-1-yl)dodecanal has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(2-Chloroprop-2-en-1-yl)dodecanal exerts its effects depends on the specific reaction or application. In chemical reactions, the aldehyde group acts as an electrophile, while the chlorinated allyl group can participate in nucleophilic substitution reactions. The molecular targets and pathways involved vary depending on the specific context, such as enzyme-catalyzed reactions in biological systems or catalytic processes in industrial applications .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Features Reactivity/Applications Reference
This compound Aldehyde + chloropropenyl group on a C12 chain Potential use in polymer synthesis, agrochemicals, or as a crosslinking agent N/A
1-(2-Methylprop-2-en-1-yl)cyclopropane-1-carbaldehyde () Cyclopropane ring + aldehyde + methylpropenyl group Enhanced steric hindrance; applications in materials science due to rigid cyclopropane
2-{[(2-Chloroprop-2-en-1-yl)sulfanyl]methyl}furan () Furan ring + chloropropenyl sulfanyl group Herbicidal activity; nucleophilic substitution at sulfur
2-(4-Chlorophenyl)-2-methylpropanal () Aromatic chlorophenyl group + aldehyde Stabilized aldehyde for fragrance/pharmaceutical intermediates
O-(2-Chloroprop-2-en-1-yl)hydroxylamine hydrochloride () Hydroxylamine + chloropropenyl group Oxime/nitroso compound synthesis; biological activity studies

Reactivity Differences

  • Aldehyde vs. Ketone/Carboxylic Acid Derivatives: Unlike 1-(2-Methylprop-2-en-1-yl)cyclopropane-1-carbaldehyde (), which has a cyclopropane-stabilized aldehyde, the linear dodecanal chain in this compound likely increases flexibility and solubility in nonpolar solvents. The absence of a cyclopropane ring reduces steric hindrance, favoring reactions like aldol condensation .
  • Chloropropenyl vs. Aromatic Chlorine :
    The chloropropenyl group in this compound is more reactive toward nucleophilic substitution (e.g., with amines or thiols) compared to the aromatic chlorine in 2-(4-Chlorophenyl)-2-methylpropanal (). This difference makes the former suitable for creating covalent bonds in polymer networks .

  • Comparison with Sulfur-Containing Analogs : Compounds like 2-{[(2-Chloroprop-2-en-1-yl)sulfanyl]methyl}furan () exhibit herbicidal activity due to sulfur’s nucleophilic susceptibility. In contrast, the aldehyde group in this compound may direct reactivity toward Schiff base formation or redox reactions .

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